molecular formula C22H23KN8O B611898 YM-358 potassium hydrate CAS No. 161800-08-4

YM-358 potassium hydrate

Cat. No.: B611898
CAS No.: 161800-08-4
M. Wt: 454.5793
InChI Key: OVKAVHGXKQGOMJ-UHFFFAOYSA-N
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Description

YM-358 potassium hydrate is a angiotensin type 1 receptor antagonist potentially for the treatment of hypertension and chronic heart. YM358 is both orally active and long-lasting. YM358 has higher efficacy than enalapril for the treatment of hypertension.

Properties

CAS No.

161800-08-4

Molecular Formula

C22H23KN8O

Molecular Weight

454.5793

IUPAC Name

potassium 5-(4'-((2,7-diethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-5-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide hydrate

InChI

InChI=1S/C22H21N8.K.H2O/c1-3-16-14-29(30-22(16)23-20(4-2)26-30)13-15-9-11-17(12-10-15)18-7-5-6-8-19(18)21-24-27-28-25-21;;/h5-12,14H,3-4,13H2,1-2H3;;1H2/q-1;+1;

InChI Key

OVKAVHGXKQGOMJ-UHFFFAOYSA-N

SMILES

CCC1=CN(CC2=CC=C(C3=CC=CC=C3C4=NN([K])N=N4)C=C2)N5N=C(CC)N=C51.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-358 potassium hydrate;  YM-358;  YM 358;  YM358.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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